N7-(2-Hydroxyethyl)guanine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N7-(2-Hydroxyethyl)guanine-d4 is a stable isotope-labeled compound, specifically a deuterated form of N7-(2-Hydroxyethyl)guanine. This compound is often used in scientific research as a reference standard for analytical purposes, particularly in studies involving DNA adducts and carcinogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2-Hydroxyethyl)guanine-d4 typically involves the alkylation of guanine with deuterated ethylene oxide. The reaction conditions must be carefully controlled to ensure the selective formation of the N7-(2-Hydroxyethyl) derivative. The process generally involves:
Starting Material: Guanine
Reagent: Deuterated ethylene oxide
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Catalyst: Often, a base such as potassium carbonate is used to facilitate the reaction
Temperature: The reaction is typically carried out at elevated temperatures to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product
Quality Control: Ensuring the product meets stringent purity standards through analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS)
Analyse Chemischer Reaktionen
Types of Reactions
N7-(2-Hydroxyethyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form higher oxidation state derivatives
Reduction: Reduction reactions are less common but can occur under specific conditions
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles like thiols or amines in the presence of a base
Major Products
The major products formed from these reactions include various oxidized or substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N7-(2-Hydroxyethyl)guanine-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for the quantification of DNA adducts
Biology: Studying the formation and repair of DNA adducts in biological systems
Medicine: Investigating the role of DNA adducts in carcinogenesis and other diseases
Industry: Used in the development of analytical methods for detecting and quantifying DNA adducts in various samples
Wirkmechanismus
The primary mechanism by which N7-(2-Hydroxyethyl)guanine-d4 exerts its effects is through the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially carcinogenesis. The molecular targets include the DNA itself, where the compound forms covalent bonds with the guanine bases. The pathways involved often include oxidative stress and the activation of repair mechanisms to remove the adducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N7-(2-Hydroxyethyl)guanine: The non-deuterated form, commonly used in similar research applications
N7-(2-Hydroxyethyl)adenine: Another DNA adduct formed by ethylene oxide
N7-(2-Hydroxyethyl)cytosine: Similar in structure but involves cytosine instead of guanine
Uniqueness
N7-(2-Hydroxyethyl)guanine-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms make it easier to distinguish this compound from its non-labeled counterparts using mass spectrometry, enhancing the accuracy and reliability of analytical results .
Eigenschaften
CAS-Nummer |
1246818-81-4 |
---|---|
Molekularformel |
C7H9N5O2 |
Molekulargewicht |
199.206 |
IUPAC-Name |
2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-3H-purin-6-one |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2 |
InChI-Schlüssel |
OCAWYYAMQRJCOY-LNLMKGTHSA-N |
SMILES |
C1=NC2=C(N1CCO)C(=O)N=C(N2)N |
Synonyme |
2-Amino-1,7-dihydro-7-(2-hydroxyethyl-d4)-6H-purin-6-one; 7-(2-Hydroxyethyl-d4)guanine; 7-(β-Hydroxyethyl-d4)guanine; NSC 637506-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.